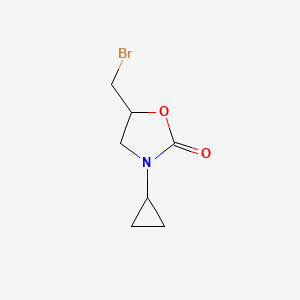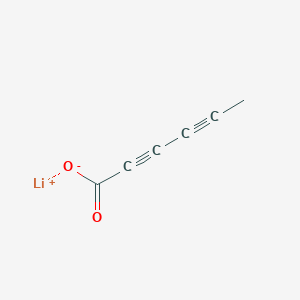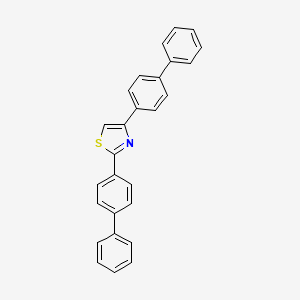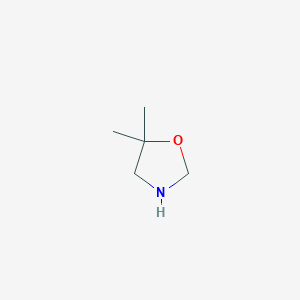
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a heterocyclic compound that contains a quinoxalinone core with a thioxo group at the 3-position
Mechanism of Action
Target of Action
3-Mercaptoquinoxalin-2-ol, also known as 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- or 3-sulfanylidene-1,4-dihydroquinoxalin-2-one, is a derivative of quinoxaline . Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their multifunctional properties . They interact with their targets and induce changes that lead to their observed effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
Quinoxaline derivatives have been reported to show inhibition activity on certain bacteria and fungi , suggesting that 3-Mercaptoquinoxalin-2-ol may have similar effects.
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally influence the action of chemical compounds .
Preparation Methods
The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- typically involves the reaction of thiosemicarbazide with 1,2-diaminobenzene. This reaction can be carried out under solvent-free conditions using microwave irradiation, which provides a good yield of the desired product . Another method involves the condensation of the intermediate product with prop-2-ynyl bromide in the presence of sodium methoxide .
Chemical Reactions Analysis
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Scientific Research Applications
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- can be compared with other similar compounds such as:
1,2,4-Triazine Derivatives: These compounds also contain a thioxo group and exhibit similar biological activities.
Benzotriazine Derivatives: These compounds share a similar core structure and are known for their pharmacological properties. The uniqueness of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-sulfanylidene-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWCNKKQBVUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2883321.png)

![5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883325.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2883328.png)
![[4-(1H-tetraazol-5-yl)phenoxy]acetic acid](/img/structure/B2883330.png)

![3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2883332.png)

![7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2883336.png)



